molecular formula C8H5ClN2OS B12919165 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3h)-one CAS No. 84352-95-4

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3h)-one

Cat. No.: B12919165
CAS No.: 84352-95-4
M. Wt: 212.66 g/mol
InChI Key: FNDPCLSVTANELZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 4-chlorophenyl group in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-thiadiazol-2(3H)-one: Lacks the chlorine atom on the phenyl ring.

    5-(4-Methylphenyl)-1,3,4-thiadiazol-2(3H)-one: Contains a methyl group instead of a chlorine atom.

    5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one: Contains a nitro group instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorophenyl group in 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in medicinal chemistry and other fields .

Properties

CAS No.

84352-95-4

Molecular Formula

C8H5ClN2OS

Molecular Weight

212.66 g/mol

IUPAC Name

5-(4-chlorophenyl)-3H-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)

InChI Key

FNDPCLSVTANELZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)S2)Cl

Origin of Product

United States

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